![molecular formula C12H11N3O2 B1417721 2-phenyl-2,3-dihydro-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid CAS No. 946150-84-1](/img/structure/B1417721.png)
2-phenyl-2,3-dihydro-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid
Overview
Description
2-Phenyl-2,3-dihydro-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid is a compound that has been synthesized and studied for its potential anti-inflammatory properties . It has been found to be a potent inhibitor of fMLP-induced neutrophil chemotaxis , which is a process involved in both acute and chronic autoimmune inflammatory disorders .
Synthesis Analysis
The synthesis of 2-phenyl-2,3-dihydro-1H-imidazo[1,2-b]pyrazole derivatives has been reported in the literature . For example, one method involves the cyclization of 5-amino-1-(2-hydroxy-2-phenylethyl)-1H-pyrazole-4-carboxamide in the presence of concentrated sulfuric acid .Scientific Research Applications
Application in Antiproliferative Treatments for Melanoma
- Summary of the Application : This compound has been synthesized and screened for its potential as a dermal formulation against melanoma . Specifically, two variants of the compound, 2-phenyl-2,3-dihydro-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid (3-methoxy-4-phenoxy-benzylidene)-hydrazide (4G) and 2-phenyl-2,3-dihydro-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid (4-benzyloxy-3-methoxy-benzylidene)-hydrazide (4I), were tested on patient-isolated melanoma cells .
- Methods of Application or Experimental Procedures : The compounds were screened on patient-isolated melanoma cells and on Vemurafenib (PLX4032)-resistant ones . A hydrogel formulation containing 4I (R4HG-4I) was prepared in parallel with an empty R4-based hydrogel (R4HG) using a synthesized antibacterial resin (R4) as a gelling agent .
- Results or Outcomes : The compound 4I was found to be 1.4-fold more effective on MEOV PLX-R cells than PLX . The hydrogel formulation R4HG-4I showed high equilibrium degree of swelling (EDS) and equilibrium water content (EWC), indicating its potential for effective drug delivery .
Antimicrobial and Antifungal Treatments
- Summary of the Application : Imidazole derivatives have been reported to show a broad range of biological activities, including antimicrobial and antifungal effects . These compounds can be used to treat various infectious diseases caused by bacteria and fungi .
- Methods of Application or Experimental Procedures : The specific methods of application can vary, but typically involve the synthesis of the imidazole derivative, followed by in vitro testing against various microbial strains .
- Results or Outcomes : While specific results can vary depending on the exact compound and microbial strain, many imidazole derivatives have been found to exhibit significant antimicrobial and antifungal activity .
Anti-inflammatory Treatments
- Summary of the Application : Some imidazole derivatives have been found to exhibit anti-inflammatory properties . These compounds can potentially be used to treat various inflammatory conditions .
- Methods of Application or Experimental Procedures : The specific methods of application can vary, but typically involve the synthesis of the imidazole derivative, followed by in vitro and in vivo testing to evaluate its anti-inflammatory effects .
- Results or Outcomes : While specific results can vary depending on the exact compound and the inflammatory condition being treated, many imidazole derivatives have been found to exhibit significant anti-inflammatory activity .
Antitubercular Treatments
- Summary of the Application : Imidazole derivatives have been reported to show a broad range of biological activities, including antitubercular effects . These compounds can be used to treat various infectious diseases caused by Mycobacterium tuberculosis .
- Methods of Application or Experimental Procedures : The specific methods of application can vary, but typically involve the synthesis of the imidazole derivative, followed by in vitro testing against various microbial strains .
- Results or Outcomes : While specific results can vary depending on the exact compound and microbial strain, many imidazole derivatives have been found to exhibit significant antitubercular activity .
Antiviral Treatments
- Summary of the Application : Some imidazole derivatives have been found to exhibit antiviral properties . These compounds can potentially be used to treat various viral infections .
- Methods of Application or Experimental Procedures : The specific methods of application can vary, but typically involve the synthesis of the imidazole derivative, followed by in vitro and in vivo testing to evaluate its antiviral effects .
- Results or Outcomes : While specific results can vary depending on the exact compound and the viral infection being treated, many imidazole derivatives have been found to exhibit significant antiviral activity .
Future Directions
properties
IUPAC Name |
2-phenyl-2,3-dihydro-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3O2/c16-12(17)9-6-13-15-7-10(14-11(9)15)8-4-2-1-3-5-8/h1-6,10,14H,7H2,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFVJSSZHIKYSEF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(NC2=C(C=NN21)C(=O)O)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-phenyl-2,3-dihydro-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



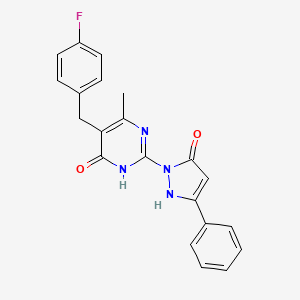

![[1,2,4]Triazolo[5,1-c][1,2,4]benzotriazin-6-ol](/img/structure/B1417644.png)
![5,6,7,8-Tetrahydropyrido[3,4-D]pyrimidin-4(3H)-one](/img/structure/B1417645.png)
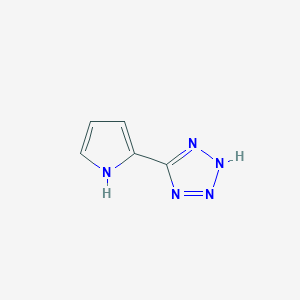
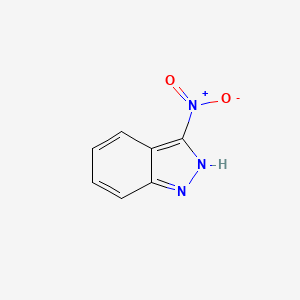
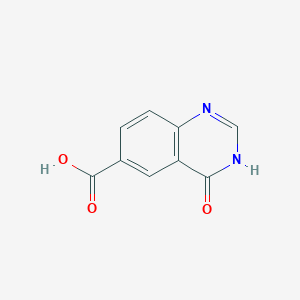
![N-(2-Chlorobenzyl)-1'H-spiro[piperidine-4,2'-quinoxalin]-3'-amine](/img/structure/B1417651.png)
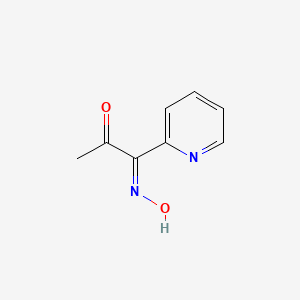
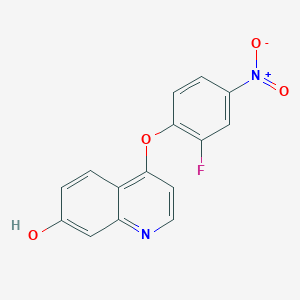
![ethyl (2E)-2-[2-(2,5-dichlorophenyl)hydrazin-1-ylidene]-2-acetamidoacetate](/img/structure/B1417655.png)
![Tert-butyl 4-hydroxy-5,6-dihydropyrido[3,4-D]pyrimidine-7(8H)-carboxylate](/img/structure/B1417658.png)
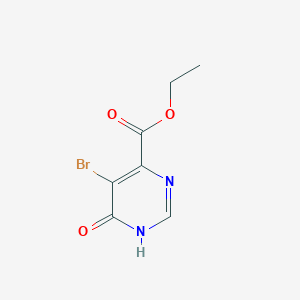
![6-(tert-Butyl)-1H-imidazo[1,2-b]pyrazol-2(3H)-one](/img/structure/B1417661.png)